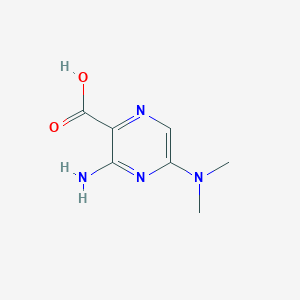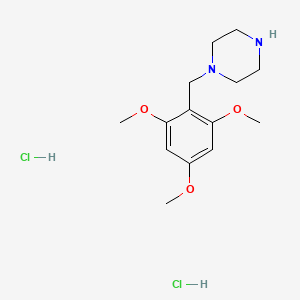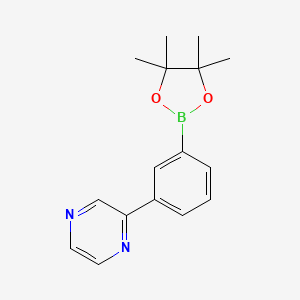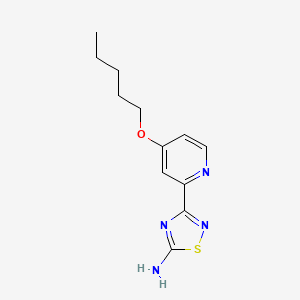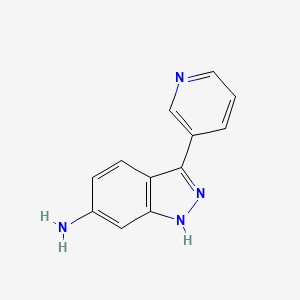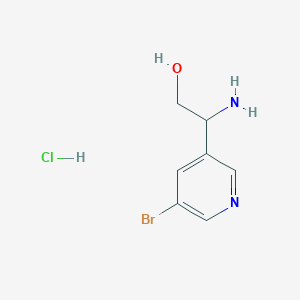
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors and controlled environments to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction pathway .
Aplicaciones Científicas De Investigación
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: A similar compound with a different substitution pattern on the pyridine ring.
2,3-Diamino-5-bromopyridine: Another derivative with additional amino groups.
5-Bromopyridine-3-acetonitrile: A compound with a nitrile group instead of an alcohol group.
Uniqueness
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and alcohol functional groups.
Propiedades
Fórmula molecular |
C7H10BrClN2O |
|---|---|
Peso molecular |
253.52 g/mol |
Nombre IUPAC |
2-amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-1-5(2-10-3-6)7(9)4-11;/h1-3,7,11H,4,9H2;1H |
Clave InChI |
FGMHAYHBIGTVAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



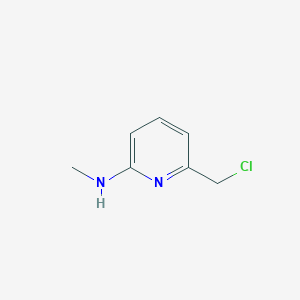

![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)


